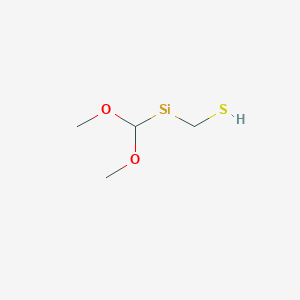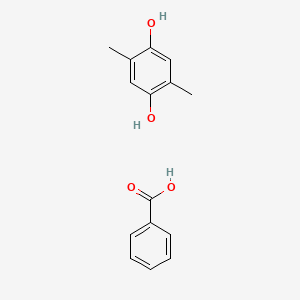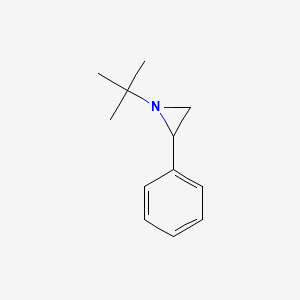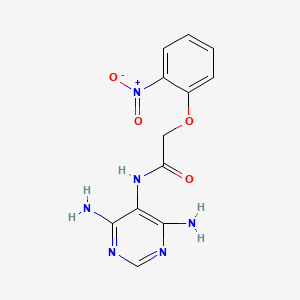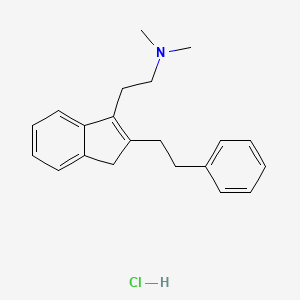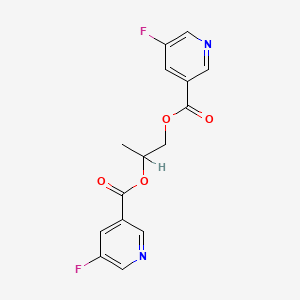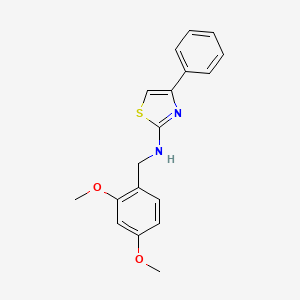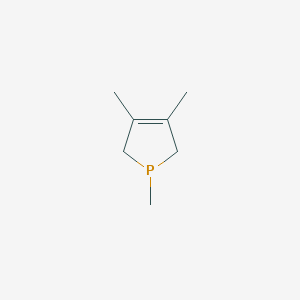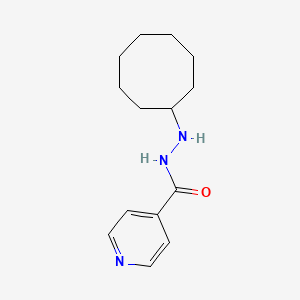
Isonicotinic acid, 2-cyclooctylhydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinic acid, 2-cyclooctylhydrazide is a derivative of isonicotinic acid, which is a pyridine-based compound with a carboxylic acid substituent at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2-cyclooctylhydrazide typically involves the reaction of isonicotinic acid with cyclooctylhydrazine. The process can be summarized as follows:
Starting Materials: Isonicotinic acid and cyclooctylhydrazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Isonicotinic acid is dissolved in the solvent, and cyclooctylhydrazine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Isonicotinic acid, 2-cyclooctylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Isonicotinic acid, 2-cyclooctylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of isonicotinic acid, 2-cyclooctylhydrazide involves its interaction with bacterial enzymes. The compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria.
相似化合物的比较
Similar Compounds
Isonicotinic acid hydrazide (Isoniazid): A well-known anti-tuberculosis drug.
Nicotinic acid: Another pyridine derivative with a carboxylic acid group at the 3-position.
Picolinic acid: A pyridine derivative with a carboxylic acid group at the 2-position.
Uniqueness
Isonicotinic acid, 2-cyclooctylhydrazide is unique due to its cyclooctylhydrazide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its antimicrobial activity and provide a basis for the development of new therapeutic agents.
属性
CAS 编号 |
13117-21-0 |
|---|---|
分子式 |
C14H21N3O |
分子量 |
247.34 g/mol |
IUPAC 名称 |
N'-cyclooctylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H21N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2,(H,17,18) |
InChI 键 |
DDZSVJLVGURHGC-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)NNC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
